molecular formula C5H10O2 B125399 3-Acetyl-1-propanol CAS No. 1071-73-4

3-Acetyl-1-propanol

Cat. No. B125399
CAS RN: 1071-73-4
M. Wt: 102.13 g/mol
InChI Key: JSHPTIGHEWEXRW-UHFFFAOYSA-N
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Description

3-Acetyl-1-propanol is a chemical compound that is not directly studied in the provided papers. However, related compounds and their reactions provide insight into the behavior that 3-acetyl-1-propanol might exhibit under similar conditions. For instance, the study of 3-(hydroxymethyl)benzophenone in various solvents and its photoinduced reactions could offer parallels in understanding the reactivity of 3-acetyl-1-propanol when exposed to light or different solvents .

Synthesis Analysis

The synthesis of related compounds provides a framework for understanding how 3-acetyl-1-propanol might be synthesized. For example, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves spectroscopic techniques and density functional theory (DFT) calculations, which could be applied to the synthesis of 3-acetyl-1-propanol . Additionally, the asymmetric synthesis of (S)-3-chloro-1-phenylpropanol using immobilized Acetobacter sp. cells suggests that biocatalysis could be a viable method for synthesizing chiral derivatives of 3-acetyl-1-propanol .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-acetyl-1-propanol can be determined using various spectroscopic methods, as demonstrated in the synthesis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate. Techniques such as X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy are employed to elucidate structural parameters, which can be compared with theoretical models . These methods could be directly applied to analyze the molecular structure of 3-acetyl-1-propanol.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 3-acetyl-1-propanol can be inferred from the studies provided. For instance, the photolysis of 3-(hydroxymethyl)benzophenone in different solvents leads to various reactive intermediates and products, suggesting that 3-acetyl-1-propanol may also undergo significant transformations under photochemical conditions . Additionally, the use of O-acetyl 1,3-propanediol as an acrolein proelectrophile in carbonyl allylations indicates potential reactivity pathways for acetyl-substituted propanols in the presence of suitable catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-1-propanol can be deduced from the properties of similar compounds. For example, the study of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate includes computational analysis of molecular geometry, vibrational frequencies, and NMR spectra, which are essential for understanding the behavior of the compound in different environments . These analyses, along with the investigation of electronic structures through Natural Bond Orbital (NBO) analysis and HOMO-LUMO energies, provide a comprehensive understanding of the physical and chemical properties that 3-acetyl-1-propanol may exhibit .

Scientific Research Applications

  • Photochemical and Photocatalytic Degradation : 1-Propanol, closely related to 3-Acetyl-1-propanol, plays a significant role in environmental chemistry. It's used as a model compound to study the behavior of aliphatic alcohols under environmental conditions, particularly their photochemical and photocatalytic degradation. This degradation leads to the formation of various carboxylic acids and is critical for understanding environmental pollution and remediation processes (Ferreira Santos et al., 2019).

  • Enantioselective Resolution in Biotechnology : The acetylation of compounds similar to 3-Acetyl-1-propanol, such as 3-phenylthio-2-propanol, has been studied using various lipases. This process is important for isolating enantiomers with high selectivity, a crucial aspect in drug synthesis and biotechnology applications (Singh et al., 2000).

  • Asymmetric Synthesis in Pharmaceutical Applications : Compounds like 3-chloro-1-phenyl-1-propanol, structurally related to 3-Acetyl-1-propanol, are used in the asymmetric synthesis of drugs for treating depression. The study of such synthesis processes contributes to the development of pharmaceuticals with high efficiency and selectivity (Huang Yu-me, 2015).

  • Catalytic Processes in Material Science : The catalytic acetolysis of epichlorohydrin, forming products similar to 3-Acetyl-1-propanol, is significant for manufacturing polyepoxy materials. Research in this area focuses on developing new, less corrosive catalytic processes for industrial applications (Roselin et al., 2012).

  • Alcohol Elimination Reactions in Chemistry : Studies on alcohol C-H bond activation, like those with 2-propanol, provide insights into the elimination reactions of alcohols. This research is crucial for understanding chemical reactions and catalyst design in chemistry (Díez et al., 2003).

  • Aqueous Phase Separation in Chemical Engineering : The study of aqueous two-phase systems containing compounds like 1-propanol and 2-propanol helps in understanding separation processes, such as in the extraction of drugs and recovery of alcohols. This research is important for process engineering and pharmaceutical production (Zafarani-Moattar et al., 2020).

  • Bioconversion in Biorefineries : Research on the bioconversion of glycerol to compounds like 1,2-propanediol, utilizing 2-propanol, provides valuable insights for biorefinery applications. This research is crucial for developing sustainable chemical production methods (Gandarias et al., 2011).

  • Biocatalysis in Microbial Production : Studies on microbial production, such as the synthesis of butanone using Escherichia coli, contribute to expanding the diversity of biotransformation processes. This is important for developing new bio-based production platforms for chemicals (Srirangan et al., 2016).

  • Flavor Compound Production with Yeasts : Yeasts have been used to convert amino acids into flavor alcohols, such as 3-(methylthio)-1-propanol, following the Ehrlich pathway. This research is significant for the food and beverage industry, especially in the production of savory aromas (Etschmann et al., 2008).

  • Microbial 1,3-Propanediol Production : The microbial production of 1,3-propanediol by fermentation of glycerol has significant implications for manufacturing polyesters and other polycondensates. This research is pivotal for developing green chemical processes (Biebl et al., 1999).

Safety And Hazards

3-Acetyl-1-propanol is moderately toxic by ingestion and inhalation . When heated to decomposition, it emits acrid smoke . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

3-Acetyl-1-propanol and its derivatives are widely utilized in the pharmaceutical and agrochemical industry . It is an intermediate in the synthesis of Didesethyl Chloroquine, a metabolite of Chloroquine . Future research may focus on optimizing the synthesis process and exploring new applications .

properties

IUPAC Name

5-hydroxypentan-2-one
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InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHPTIGHEWEXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID30147917
Record name Acetopropyl alcohol
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetopropyl alcohol
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Product Name

3-Acetyl-1-propanol

CAS RN

1071-73-4
Record name 5-Hydroxy-2-pentanone
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Record name 3-Acetyl-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
XX Fu, JP Li, ZQ Li, Y Liu, CX Feng, HY Wang… - Journal of …, 2022 - Elsevier
… Of these, the conversion of 2-methylfuran (2-MF) to 3-acetyl-1-propanol (3-AP) over a bifunctional catalyst has attracted significant interest. However, bifunctional catalysts prepared by …
Number of citations: 3 www.sciencedirect.com
Q Liu, F Liu, Y Zhang, Y Su, A Wang, T Zhang - Molecular Catalysis, 2019 - Elsevier
A highly active and robust catalyst composed of Ru nanoparticles highly dispersed on zeolite H-beta was developed for transforming furfural into 3-acetyl-1-propanol (3-AP) in good …
Number of citations: 13 www.sciencedirect.com
Q Xing, J Zhao, Y Zhu, X Hou, Y Wang - Research on Chemical …, 2023 - Springer
… A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(… N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4. The …
Number of citations: 1 link.springer.com
RD Chambers, MA Fox, G Sandford - Lab on a Chip, 2005 - pubs.rsc.org
… 3-Fluoro-3-acetyl-1-propanol 27, exists in three distinct forms, 27, 28 … non-fluorinated analogue, 3-acetyl-1-propanol, 25 which has … building blocks such as 3-fluoro-3-acetyl-1-propanol. …
Number of citations: 93 pubs.rsc.org
EJ Glamkowski, G Gal, M Sletzinger - Journal of Medicinal …, 1973 - ACS Publications
… complete fV-aroylindole ring system was constructed in one step2 by Fischer condensation of Nl-{pchlorobenzoyl)-p-methoxyphenylhydrazine hydrochloride with 3-acetyl-1-propanol. …
Number of citations: 5 pubs.acs.org
WP Norris… - 1976 - apps.dtic.mil
… 4,4-Diferrocenylpentanol is prepared by reacting 3-acetyl-1-propanol with ferrocene in a methylene chloride solvent and in the presence of catalytic amounts of trifluoroacetic acid. The …
Number of citations: 0 apps.dtic.mil
A Mendes Ferreira, MC Clímaco… - Journal of Applied …, 2001 - academic.oup.com
… Retention times and mass spectra of eluted peaks were compared with those of authentic standards, except 3‐acetyl‐1‐propanol, 3‐ethoxy‐1‐propanol, Ho‐trienol, 3‐methyl‐thio‐1‐…
Number of citations: 157 academic.oup.com
H Yuruk, S Jamil, BM Baysal - … Macromolecular Chemistry and …, 1990 - Wiley Online Library
… ABCP was prepared by slow addition of sodium cyanide into an aqueous solution of 3-acetyl-1-propanol and hydrazine sulfate according to the method described by Bamford et aL5. …
Number of citations: 2 onlinelibrary.wiley.com
Y Zheng, J Zang, Q Zhang, X Wu, S Qiu, Q Meng… - Green …, 2023 - pubs.rsc.org
… catalytic pathway (Scheme 1a): the catalytic hydrogenation of furfural to FOL over metal sites followed by an acid-catalyzed Piancatelli-type rearrangement yield 3-acetyl-1-propanol (3-…
Number of citations: 3 pubs.rsc.org
A Molinari, M Bruni, A Maldotti - Journal of Advanced Oxidation …, 2008 - degruyter.com
… When 1,4 pentanediol was used, 4-hydroxypentanal (4a) and 3-acetyl 1-propanol (4k) were formed; in this last case, other two chromatographic peaks were observed and attributed to …
Number of citations: 16 www.degruyter.com

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